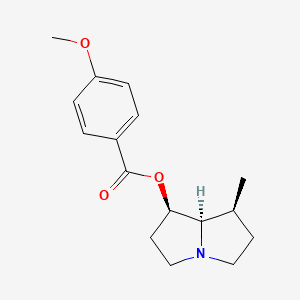

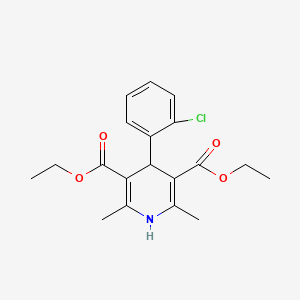

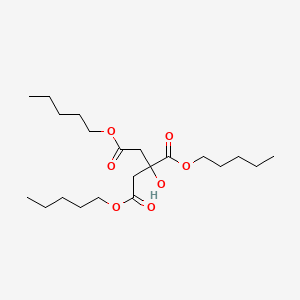

Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Vue d'ensemble

Description

This compound is a dihydropyridine derivative, which is a class of compounds that are widely used in medicinal chemistry due to their diverse biological activities . The presence of the dihydropyridine nucleus and the chlorophenyl group might suggest potential pharmacological properties.

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR, IR, and X-ray crystallography. These techniques would provide information about the connectivity of the atoms, the presence of functional groups, and the 3D arrangement of the atoms .Chemical Reactions Analysis

As a dihydropyridine derivative, this compound might undergo various chemical reactions. For instance, dihydropyridines are known to participate in redox reactions and can act as ligands in metal complexation .Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the specific structure of the compound. These properties could be predicted using computational methods or determined experimentally .Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

1,4-Dihydropyridine derivatives are synthesized through various chemical reactions, including one-pot multicomponent condensations. These reactions often involve aromatic aldehydes, ethyl acetoacetate, and ammonia, resulting in a variety of derivatives characterized by single-crystal X-ray diffraction (R. Shashi, N. L. Prasad, & N. S. Begum, 2020). The structural analysis of these compounds reveals insights into their self-assembly and non-covalent interactions, which significantly affect their chemical properties and potential applications.

Biological Activities and Potential Applications

1,4-Dihydropyridine derivatives exhibit a range of biological activities, including anticonvulsant and sedative effects. Compounds like Diethyl-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate have been studied for their in vivo activities using various models, demonstrating significant biological effects (A. Samaunnisa, Riazuddin Mohammed, C. Venkataramana, & V. Madhavan, 2014). These activities suggest their potential utility in developing therapeutic agents.

Analytical and Process-Related Studies

Analytical methods, such as validated RP-HPLC, are developed for the estimation of impurities in 1,4-dihydropyridine derivatives, ensuring the purity and quality of these compounds for further application. Such studies are crucial for the pharmaceutical industry, particularly in the quality control of drug formulations (P. Patil, V. Kasture, & K. Prakash, 2015).

Photochemical Properties

The photooxidation of 1,4-dihydropyridines to their corresponding pyridines under specific conditions is an area of interest. This transformation is influenced by various factors, including substituents and reaction mediums, showcasing the versatility of these compounds in chemical reactions (O. Mitsunobu, Shozo Matsumoto, M. Wada, & Hiroaki Masuda, 1972).

Mécanisme D'action

Target of Action

Similar compounds, such as organophosphates, have been known to inhibit the acetylcholinesterase enzyme . This enzyme plays a crucial role in nerve function, and its inhibition can lead to a variety of physiological effects.

Mode of Action

For instance, organophosphates inhibit the acetylcholinesterase enzyme, preventing the breakdown of acetylcholine and leading to an overstimulation of nerves .

Result of Action

Based on the known effects of similar compounds, it can be inferred that it may lead to overstimulation of nerves due to the inhibition of acetylcholinesterase .

Orientations Futures

Propriétés

IUPAC Name |

diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-9-7-8-10-14(13)20/h7-10,17,21H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAADEKEJNBOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301431 | |

| Record name | diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

CAS RN |

34148-67-9 | |

| Record name | NSC143354 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

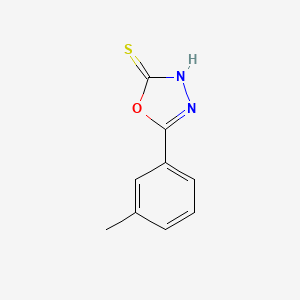

![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1595132.png)